molecular formula C15H13N3O3S B5542672 N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide

N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide

Cat. No. B5542672
M. Wt: 315.3 g/mol
InChI Key: YONPKDUJLBXBAJ-MHWRWJLKSA-N
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Description

The scientific interest in benzohydrazide derivatives stems from their wide range of chemical and biological activities. These compounds have been extensively studied for their potential in various applications due to their interesting structural properties, which allow for a diverse range of chemical reactions and interactions.

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves the reaction of benzaldehydes with hydrazides. For instance, the synthesis of N'-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrates the approach to synthesizing complex hydrazide compounds through strategic chemical reactions, providing insights into the potential synthesis pathways that could be adapted for N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide (B. Al-Hourani et al., 2016).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in determining the molecular structure of benzohydrazide derivatives. For example, the structure of N′-(4-Hydroxybenzylidene)-4-nitrobenzohydrazide was elucidated through this technique, revealing planar molecular geometry and intermolecular hydrogen bonding, which are critical for understanding the molecular interactions and stability of such compounds (C. Dai & F. Mao, 2010).

Chemical Reactions and Properties

Benzohydrazide derivatives can undergo various chemical reactions, including condensation, cyclization, and isomerization, which significantly affect their chemical properties. The study on the unexpected isomerization of N‐Aryl‐3‐amino‐4‐nitroisothiazol‐5(2H)‐imines to 2‐(Benzothiazol‐2‐yl)‐2‐nitroethene‐l, l‐diamines provides insight into the complex reaction pathways and the impact of structural modifications on the reactivity of these compounds (D. M. Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of benzohydrazide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Research on solvated N′-(4-hydroxy-3-nitrobenzylidene)-3-methylbenzohydrazide and its derivatives highlights the importance of solvation and crystal packing in determining the physical characteristics of these compounds (J. Ma, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are pivotal for understanding the behavior of benzohydrazide derivatives under different conditions. The synthesis and characterization of novel conformers of (E)-2-(3-nitro-H-imidazo[1,2-a]pyridin-2-ylthio)-N'-benzylideneacetohydrazide derivatives provide valuable information on the influence of structural variations on the chemical properties of these compounds (Ablo Evrard et al., 2022).

Scientific Research Applications

Synthesis and Pharmacological Applications

Research on similar compounds has demonstrated their significance in developing new pharmacological agents. For instance, Abdel-Wahab et al. (2008) synthesized Schiff bases and imides through simple condensation, revealing that many of these compounds possess antihypertensive α-blocking activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). This highlights the potential of N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide derivatives in the development of cardiovascular drugs.

Antimicrobial and Anticandidal Activities

Lei et al. (2015) synthesized a series of hydrazone compounds, demonstrating their antibacterial activity against various strains, with some compounds showing high activity, especially against bacterial strains (Lei, Li, Fu, Guan, & Tan, 2015). Yurttaş et al. (2016) explored the anticandidal activity of N′-(arylidene)-4-[(benzothiazol-2-yl)thio]butanoylhydrazide derivatives, indicating significant activity against various Candida strains (Yurttaş, Kaplancıklı, Göger, & Demirci, 2016). These studies underscore the potential of N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide derivatives as antimicrobial and anticandidal agents.

Anticancer and Anti-inflammatory Potential

Vasantha et al. (2015) detailed the synthesis of N-arylidene-2-(2,4-dichloro phenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides, with some showing remarkable anti-inflammatory and antimicrobial activity (Vasantha, Basavarajaswamy, Rai, Boja, Pai, Shruthi, & Bhat, 2015). This points to the therapeutic potential of these compounds in treating inflammation and infections.

Material Science Applications

In the field of material science, compounds with similar structures have been studied for their properties. Prajapati and Modi (2010) synthesized bent-shaped mesogenic oxadiazoles and thiadiazoles, exploring their potential in liquid crystal technology (Prajapati & Modi, 2010). This indicates the versatility of N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide derivatives in developing advanced materials with specific optical properties.

properties

IUPAC Name

N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-22-14-7-5-11(6-8-14)10-16-17-15(19)12-3-2-4-13(9-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONPKDUJLBXBAJ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[4-(methylsulfanyl)benzylidene]-3-nitrobenzohydrazide

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